molecular formula C14H8FNO3 B6400738 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261965-63-2

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6400738
CAS RN: 1261965-63-2
M. Wt: 257.22 g/mol
InChI Key: XNLQQHKPFIFLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid (CFHBA) is a novel compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CFHBA is a white, crystalline powder with a melting point of 179-181°C and a molecular weight of 285.3 g/mol. It has been studied for its ability to act as a catalyst in organic synthesis, for its potential use as an antioxidant, and for its potential to be used as a therapeutic agent.

Scientific Research Applications

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% has been studied for its potential applications in various scientific fields. In organic synthesis, it has been studied for its ability to act as a catalyst in the synthesis of various compounds. It has also been studied for its potential use as an antioxidant due to its ability to scavenge free radicals and reduce oxidative stress. Additionally, it has been studied for its potential to be used as a therapeutic agent due to its ability to inhibit the growth of cancer cells and to increase the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% acts as a free radical scavenger by binding to and neutralizing reactive oxygen species. Additionally, it is believed that 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% can inhibit cancer cell growth by disrupting the cell cycle and inducing apoptosis. Finally, it is believed that 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% can increase the activity of certain enzymes by acting as a cofactor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% have been studied in various organisms. In humans, 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% has been shown to reduce oxidative stress, increase the activity of certain enzymes, and inhibit the growth of cancer cells. In animals, 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% has been shown to reduce inflammation and increase antioxidant activity. In plants, 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% has been shown to increase the activity of certain enzymes and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% in lab experiments include its low cost, its high purity, and its ability to act as a catalyst in organic synthesis. The limitations of using 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% in lab experiments include its lack of solubility in water, its instability in the presence of light, and its potential to be toxic in large doses.

Future Directions

The potential future directions for the study of 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity in humans. Additionally, further research into its potential applications in organic synthesis, its potential to act as an antioxidant, and its potential to be used as a therapeutic agent could be conducted. Finally, further research into its biochemical and physiological effects in various organisms could be conducted.

Synthesis Methods

4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95% can be synthesized using a three-step process. The first step involves the reaction of 3-cyano-2-fluorophenol and ethyl acetoacetate in the presence of a base to form the intermediate 2-ethoxycarbonyl-3-cyano-2-fluorophenol. The second step involves the reaction of the intermediate with hydroxylamine to form the intermediate 2-hydroxy-3-cyano-2-fluorophenol. The third and final step involves the reaction of the intermediate with acetic acid to form 4-(3-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid, 95%.

properties

IUPAC Name

4-(3-cyano-2-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-9(7-16)2-1-3-10(13)8-4-5-11(14(18)19)12(17)6-8/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQQHKPFIFLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689831
Record name 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261965-63-2
Record name 3'-Cyano-2'-fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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